5-Methyl-1,3,4-oxadiazole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,3,4-oxadiazole-2-carbonitrile is a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring. This compound is derived from furan, where two carbon atoms are replaced by nitrogen atoms of the pyridine type . It is known for its diverse applications in medicinal chemistry, particularly due to its unique structural properties.
Preparation Methods
The synthesis of 5-Methyl-1,3,4-oxadiazole-2-carbonitrile typically involves the cyclization of hydrazides with methyl ketones. One common method employs potassium carbonate (K₂CO₃) as a base, which achieves efficient C-C bond cleavage through oxidative cleavage of Csp³-H bonds, followed by cyclization and deacylation . Industrial production methods often utilize similar synthetic routes, ensuring high yields and purity.
Chemical Reactions Analysis
5-Methyl-1,3,4-oxadiazole-2-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of hydrazine or other reducing agents to modify the oxadiazole ring.
Major products formed from these reactions include various substituted oxadiazoles, which have significant applications in medicinal chemistry.
Scientific Research Applications
5-Methyl-1,3,4-oxadiazole-2-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-1,3,4-oxadiazole-2-carbonitrile involves its interaction with various molecular targets. For instance, in anticancer applications, it inhibits enzymes such as thymidylate synthase and topoisomerase II, leading to the disruption of DNA synthesis and cell proliferation . The compound’s electron-withdrawing properties also contribute to its effectiveness in various biological systems .
Comparison with Similar Compounds
5-Methyl-1,3,4-oxadiazole-2-carbonitrile can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its anti-infective properties.
1,2,5-Oxadiazole: Exhibits different stability and reactivity due to its unique ring structure.
1,3,4-Oxadiazole: Similar in structure but varies in its substitution patterns and applications.
The uniqueness of this compound lies in its specific substitution at the 5-methyl position, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-1,3,4-oxadiazole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O/c1-3-6-7-4(2-5)8-3/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVYZBXIQAHHLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.